molecular formula C17H23ClN2O2 B1667430 Bisaramil CAS No. 89194-77-4

Bisaramil

Cat. No. B1667430
CAS RN: 89194-77-4
M. Wt: 322.8 g/mol
InChI Key: PMCPYLGCPSNSLS-MZBDJJRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisaramil is a class i antiarrhythmic agent with chronotropic, inotropic, dromotropic and coronary vasodilator effects, potently blocking sodium channel

Scientific Research Applications

Mixed Cardiac Ion Channel Blockade

Bisaramil has been studied for its potential in antiarrhythmic drug development, particularly for its mixed cardiac ion channel blockade properties. Research has shown that bisaramil, along with penticainide, blocks sodium currents in isolated cardiac myocytes, impacts heart rate, and prolongs various intervals of the ECG. This indicates its capability in reducing ventricular arrhythmias and eliminating mortality due to ventricular fibrillation (VF) in ischemic rat hearts. The mixed ion channel blockade by bisaramil suggests its potential in developing safer antiarrhythmic drugs (Pugsley et al., 2019).

Other Applications

properties

CAS RN

89194-77-4

Product Name

Bisaramil

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

[(1S,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate

InChI

InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14+,16?

InChI Key

PMCPYLGCPSNSLS-MZBDJJRSSA-N

Isomeric SMILES

CCN1C[C@H]2CN(C[C@@H](C1)C2OC(=O)C3=CC=C(C=C3)Cl)C

SMILES

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C

Appearance

Solid powder

Other CAS RN

89194-77-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

isaramil
bisaramil hydrochloride
yutac

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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